molecular formula C14H15NS B2812838 Benzenamine, 3-methyl-2-[(phenylmethyl)thio]- CAS No. 1553173-60-6

Benzenamine, 3-methyl-2-[(phenylmethyl)thio]-

Cat. No. B2812838
M. Wt: 229.34
InChI Key: HVAOZCAYIJYLLZ-UHFFFAOYSA-N
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Description

“Benzenamine, 3-methyl-2-[(phenylmethyl)thio]-” is a chemical compound. It is also known by other names such as m-Toluidine, m-Aminotoluene, m-Methylaniline, m-Methylbenzenamine, 1-Amino-3-methylbenzene, 3-Aminophenylmethane, 3-Aminotoluene, 3-Methylaniline, 3-Methylbenzenamine, and 3-Toluidine . The molecular formula of this compound is C7H9N .


Molecular Structure Analysis

The molecular structure of “Benzenamine, 3-methyl-2-[(phenylmethyl)thio]-” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzenamine, 3-methyl-2-[(phenylmethyl)thio]-” include its molecular weight, which is 107.1531 . Other properties such as boiling point, melting point, and density could not be found in the available resources.

properties

IUPAC Name

2-benzylsulfanyl-3-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NS/c1-11-6-5-9-13(15)14(11)16-10-12-7-3-2-4-8-12/h2-9H,10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAOZCAYIJYLLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, 3-methyl-2-[(phenylmethyl)thio]-

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